molecular formula C5H3FO2S B1342963 4-Fluorothiophene-2-carboxylic acid CAS No. 32431-72-4

4-Fluorothiophene-2-carboxylic acid

Cat. No.: B1342963
CAS No.: 32431-72-4
M. Wt: 146.14 g/mol
InChI Key: FRMOGHTYZAENGS-UHFFFAOYSA-N
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Description

4-Fluorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3FO2S It is a derivative of thiophene, where a fluorine atom is substituted at the fourth position and a carboxylic acid group is attached to the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, thiophene-2-carboxylic acid can be fluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide. The reaction typically occurs under controlled conditions to ensure selectivity and yield .

Another method involves the electrophilic fluorination of thiophene-2-carboxylic acid using gaseous sulfur trifluoride (SF3+), which acts as a source of fluorine cation (F+). This process is carried out under mild conditions to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Amino derivatives, thiol derivatives

Mechanism of Action

The mechanism of action of 4-Fluorothiophene-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the target enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. For example, as an HDAC inhibitor, it binds to the zinc ion in the active site of the enzyme, blocking its deacetylase activity and leading to the accumulation of acetylated histones, which can alter gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorothiophene-2-carboxylic acid: Similar to 4-Fluorothiophene-2-carboxylic acid but with the fluorine atom at the third position.

    5-Fluorothiophene-2-carboxylic acid: Similar compound with the fluorine atom at the fifth position.

    2-Fluorothiophene-3-carboxylic acid: Fluorine atom at the second position and carboxylic acid group at the third position.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct electronic properties and biological activities compared to its isomers and other fluorinated thiophene derivatives .

Properties

IUPAC Name

4-fluorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMOGHTYZAENGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617595
Record name 4-Fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-72-4
Record name 4-Fluoro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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